molecular formula C22H21NO3S B2493333 (E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide CAS No. 1089581-65-6

(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide

Cat. No. B2493333
CAS RN: 1089581-65-6
M. Wt: 379.47
InChI Key: RPXJNPKPBRRHAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of E-arylethenesulfonamides, similar in structure to the compound , can be efficiently achieved from 1-hydroxy-1-arylalkanes through a straightforward, one-pot procedure. This method, notable for its simplicity and the ready availability of starting materials, underscores the compound's accessibility for further research and application in both chemical and pharmaceutical fields (Aramini et al., 2003).

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been elucidated through various methods, including X-ray crystallography. These studies reveal intricate details of molecular conformations and intermolecular interactions, essential for understanding the compound's chemical behavior and potential for forming stable crystalline structures (Borges et al., 2014).

Chemical Reactions and Properties

E-arylethenesulfonamides undergo diverse chemical reactions, leading to various derivatives with potential biological activity. Their reactivity under different conditions highlights the compound's versatility and its potential as a scaffold for developing new chemical entities (Röver et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of related sulfonamide compounds have been studied. These properties are crucial for the compound's application in material science and pharmaceutical formulations, affecting its behavior in biological systems and technological applications (Jia et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of E-arylethenesulfonamides have been explored through synthetic pathways and mechanistic studies. These insights contribute to a deeper understanding of the compound's potential interactions and transformations in various chemical environments (Wakui et al., 2004).

properties

IUPAC Name

(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c24-27(25,16-15-19-9-3-1-4-10-19)23-17-20-11-7-8-12-21(20)18-26-22-13-5-2-6-14-22/h1-16,23H,17-18H2/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXJNPKPBRRHAT-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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